molecular formula C19H15FN6OS2 B11048732 2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine

2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine

Cat. No.: B11048732
M. Wt: 426.5 g/mol
InChI Key: QKRVBYBLZTXTJM-UHFFFAOYSA-N
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Description

N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE is a complex organic compound that features a benzothiazole moiety linked to a pyrimidine ring through a sulfanyl bridge

Preparation Methods

The synthesis of N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole derivative, which is then linked to the pyrimidine ring through a sulfanyl bridgeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting their function. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrimidine-based molecules. Compared to these, N’'-{6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL}-N-(4-FLUOROPHENYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:

Properties

Molecular Formula

C19H15FN6OS2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-fluorophenyl)guanidine

InChI

InChI=1S/C19H15FN6OS2/c20-11-5-7-12(8-6-11)22-17(21)26-18-23-13(9-16(27)25-18)10-28-19-24-14-3-1-2-4-15(14)29-19/h1-9H,10H2,(H4,21,22,23,25,26,27)

InChI Key

QKRVBYBLZTXTJM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)NC(=N3)/N=C(\N)/NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)NC(=N3)N=C(N)NC4=CC=C(C=C4)F

Origin of Product

United States

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